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Compound of Interest

Compound Name: Rebaudioside S

Cat. No.: B15595482 Get Quote

A comprehensive review of the sensory attributes of Rebaudioside M, a next-generation stevia

sweetener, reveals a taste profile markedly closer to sucrose with significantly reduced

bitterness and off-notes compared to other steviol glycosides like Rebaudioside A. While

comprehensive sensory data for Rebaudioside S remains limited in publicly available

research, the extensive evaluation of Rebaudioside M provides a valuable benchmark for

researchers, scientists, and drug development professionals seeking superior taste in sugar

reduction applications.

Rebaudioside M (Reb M) has emerged as a preferred high-intensity sweetener due to its clean,

sugar-like taste and minimal bitterness, a significant improvement over earlier stevia-derived

compounds.[1][2][3] Sensory evaluations consistently demonstrate that Reb M possesses a

more favorable taste profile, characterized by reduced bitterness, astringency, and lingering

aftertaste compared to the widely used Rebaudioside A (Reb A).[1][4]

Quantitative Sensory Profile of Rebaudioside M
Numerous studies have quantified the sensory attributes of Reb M, often in comparison to

sucrose and other steviol glycosides. This data highlights its superior taste quality.
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Taste Attribute
Rebaudioside
M

Rebaudioside
A

Sucrose (14%
w/v)

Key Findings

Sweetness

Potency

~200–350 times

sweeter than

sucrose.[1][3] At

a 14% sucrose

equivalence, the

sweet potency is

calculated as

140.[2]

~250-450 times

sweeter than

sucrose.

N/A

Reb M provides

high-intensity

sweetness,

comparable to

other steviol

glycosides.

In-Mouth

Sweetness

Not significantly

different from

14% sucrose.[5]

Significantly less

sweet than Reb

M and sucrose at

the same

concentration.[2]

[5]

N/A

Reb M's

sweetness

perception is

more aligned

with that of

sugar.

Immediate

Sweetness (5s

after

expectorating)

Highest among

Reb A, Reb D,

and sucrose.[5]

Lower than Reb

M.

Lower than Reb

M.

Reb M

demonstrates a

rapid onset of

sweetness.

Lingering

Sweetness (1

min after

expectorating)

Higher than Reb

D and sucrose,

though not

always

statistically

significant.[5]

Lower than Reb

M and Reb D.

Lower than Reb

M and Reb D.

Reb M has a

more persistent

sweet taste.

In-Mouth

Bitterness

Not significantly

different from

sucrose (rated

around 1 on a

15-cm scale).[2]

Significantly

more bitter (rated

around 3.5 on a

15-cm scale).[2]

Rated around 1

on a 15-cm

scale.

Reb M exhibits

minimal in-mouth

bitterness,

similar to

sucrose.

Immediate

Bitterness (5s

No significant

difference from

sucrose.[2]

Persists at a

significant level

(rated around 3.5

Minimal. The lack of

immediate bitter

aftertaste is a

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5302307/
https://www.researchgate.net/publication/274073985_Development_of_Next_Generation_Stevia_Sweetener_Rebaudioside_M
https://www.mdpi.com/2304-8158/9/8/1026
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466183/
https://www.mdpi.com/2304-8158/9/8/1026
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466183/
https://www.mdpi.com/2304-8158/9/8/1026
https://www.mdpi.com/2304-8158/9/8/1026
https://www.mdpi.com/2304-8158/9/8/1026
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


after

expectorating)

on a 15-cm

scale).[2]

key advantage of

Reb M.

Lingering

Bitterness (1 min

after

expectorating)

Minimal and

comparable to

sucrose.[2]

Detectable

bitterness

remains.[2]

Minimal.

Reb M offers a

cleaner finish

with negligible

lingering

bitterness.

Off-Tastes (e.g.,

licorice, metallic,

astringent)

Significantly

reduced

perception of

bitterness,

astringency, and

licorice-like

aftertaste

compared to Reb

A.[1][4] In some

evaluations, no

significant bitter

or licorice off-

tastes were

detected.[1]

Known to exhibit

bitter, licorice-

like, and metallic

off-tastes.[6]

N/A

Reb M has a

cleaner taste

profile with fewer

undesirable

sensory notes.

Experimental Protocols
The sensory data for steviol glycosides are primarily generated through rigorous human taste

panel studies. These evaluations employ standardized methodologies to ensure the reliability

and validity of the results.

Sensory Evaluation Methodology:

A common approach involves a consumer panel, as described in studies evaluating Reb M.[2]

Key aspects of the protocol include:

Panelist Recruitment and Screening: Participants are recruited based on specific criteria,

such as being regular consumers of sugar-sweetened products. They are often screened for

their ability to distinguish between different taste intensities.
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Sample Preparation: Steviol glycoside solutions are prepared at specific concentrations in

purified water. For comparative studies, a sucrose solution is used as a reference. For

instance, 0.1% solutions of Reb M and Reb A have been compared to a 14% (w/v) sucrose

solution.[2]

Evaluation Procedure: Participants are instructed to taste each sample and rate the intensity

of various sensory attributes (e.g., sweetness, bitterness, aftertaste) on a labeled magnitude

scale (LMS) or a visual analog scale (VAS). The evaluation is typically divided into in-mouth

perception, immediate aftertaste (e.g., 5 seconds after expectorating), and lingering

aftertaste (e.g., 1 minute after expectorating).[2]

Data Analysis: Statistical methods, such as Analysis of Variance (ANOVA) and Fisher's LSD,

are used to determine significant differences in the perceived intensities of the sensory

attributes between the different sweeteners.[2]

Check-All-That-Apply (CATA) Method:

In addition to intensity ratings, qualitative data is often collected using methods like CATA.

Participants are provided with a list of descriptive terms (e.g., "sweet," "bitter," "artificial,"

"pleasant," "chemical") and are asked to select all the terms that apply to the aftertaste of each

sweetener. This provides insights into the overall flavor profile and consumer perception.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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